

Orthogonal methods for 3-Fluoro-2-methoxybenzamide characterization

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Compound of Interest

Compound Name: 3-Fluoro-2-methoxybenzamide

CAS No.: 874830-59-8

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An In-Depth Technical Guide to the Orthogonal Characterization of **3-Fluoro-2-methoxybenzamide**

Executive Summary

In modern drug development, the unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a foundational pillar of safety and efficacy. This guide presents a robust, multi-technique framework for the comprehensive characterization of **3-Fluoro-2-methoxybenzamide**, a key chemical building block. We move beyond single-method analyses to champion an orthogonal approach, wherein multiple analytical techniques with different scientific principles are employed to build a self-validating and unimpeachable profile of the molecule. This document, written from the perspective of a Senior Application Scientist, details the causality behind experimental choices, provides field-proven protocols, and synthesizes data to create a complete chemical identity, purity, and stability profile, in line with international regulatory standards such as those from the International Council for Harmonisation (ICH).^{[1][2]}

Introduction: The Imperative for a Multi-Pronged Approach

3-Fluoro-2-methoxybenzamide (C₈H₈FNO₂) is a substituted benzamide derivative frequently utilized in the synthesis of more complex pharmaceutical agents. Its specific substitution pattern—a fluorine atom and a methoxy group ortho to the amide—imparts unique electronic and steric properties that are critical for its downstream reactivity and the biological activity of the final API. Consequently, confirming this precise structure and ensuring the absence of isomeric or process-related impurities is paramount.

Relying on a single analytical technique is fraught with risk. For example, a high-purity result from High-Performance Liquid Chromatography (HPLC) could mask a co-eluting isomer. Similarly, Mass Spectrometry (MS) can confirm mass but not necessarily the substitution pattern. An orthogonal approach mitigates these risks by using a suite of complementary methods to interrogate different molecular attributes.^[3] This guide will detail the strategic application of chromatography, mass spectrometry, NMR spectroscopy, infrared spectroscopy, and thermal analysis to build a holistic and trustworthy characterization dossier.

Physicochemical Properties of 3-Fluoro-2-methoxybenzamide

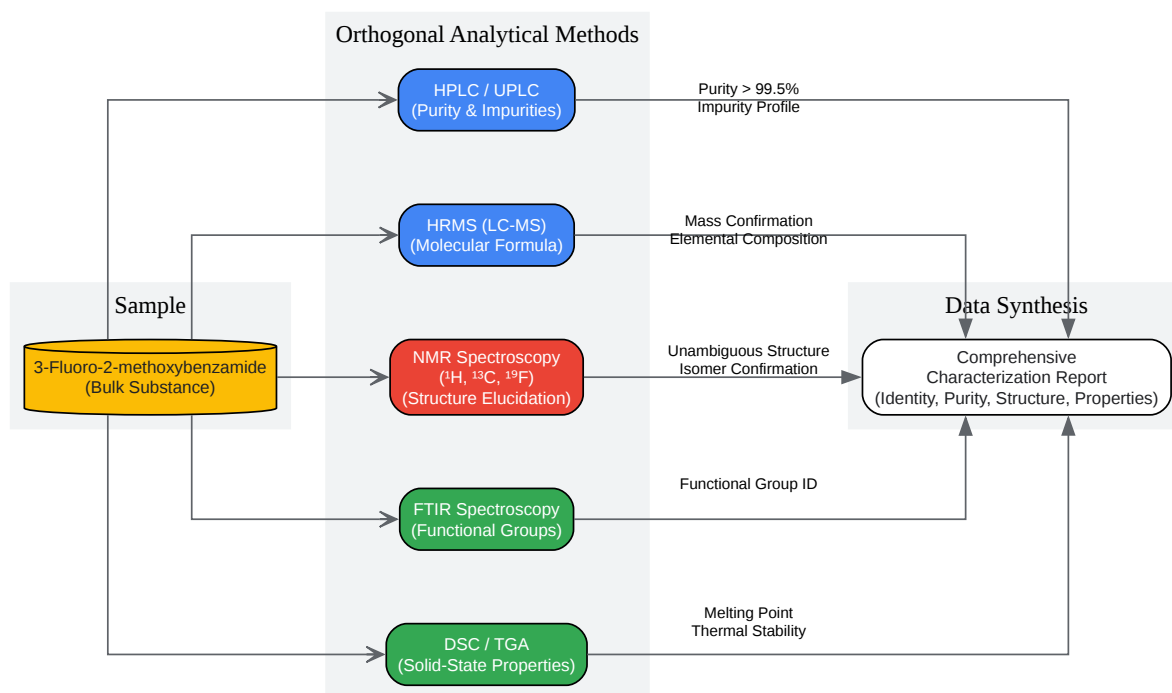
Property	Value	Source
Molecular Formula	C ₈ H ₈ FNO ₂	PubChem CID: 2737361
Molecular Weight	169.15 g/mol	PubChem CID: 2737361
Monoisotopic Mass	169.05390666 Da	PubChem CID: 2737361
IUPAC Name	3-fluoro-2-methoxybenzamide	-

Note: Data corresponds to the related isomer 3-Fluoro-4-methoxybenzamide where direct data for the 3-Fluoro-2-methoxy isomer is limited in public databases.

The Orthogonal Characterization Workflow

The power of an orthogonal strategy lies in combining techniques that measure different properties of the molecule, thereby providing independent confirmation of its critical quality

attributes (CQAs).[4] Each method acts as a check on the others, creating a self-validating system that enhances scientific confidence and regulatory compliance.



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Caption: Orthogonal workflow for comprehensive material characterization.

Chromatographic Methods: Purity and Impurity Profiling

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse for assessing the purity of small-molecule APIs.[5] It separates compounds based

on their hydrophobicity, allowing for the quantification of the main component relative to any process-related impurities or degradation products.[6][7]

Causality: We choose RP-HPLC for its high resolution, robustness, and quantitative accuracy. A photodiode array (PDA) detector is crucial as it provides UV spectra for each peak, enabling peak purity assessment and offering preliminary clues about the identity of unknown impurities. This method directly addresses the critical quality attribute of purity as mandated by guidelines like ICH Q2(R2).[1][8]

Experimental Protocol: RP-HPLC with PDA Detection

- Instrumentation: Agilent 1290 Infinity LC system or equivalent, equipped with a binary pump, autosampler, thermostatted column compartment, and PDA detector.
- Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 μ m particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution:
 - 0-5 min: 5% B
 - 5-25 min: 5% to 95% B
 - 25-30 min: 95% B
 - 30.1-35 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm, with PDA scan from 200-400 nm.
- Injection Volume: 5 μ L.

- Sample Preparation: Accurately weigh ~10 mg of **3-Fluoro-2-methoxybenzamide** and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL stock. Dilute as needed.

Mass Spectrometry: Unimpeachable Molecular Formula

Principle: High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-MS), provides a highly accurate mass measurement of the parent ion. This allows for the determination of the elemental composition, which serves as definitive proof of the molecular formula. Tandem MS (MS/MS) further fragments the molecule to provide structural clues.[9]

Causality: While nominal mass MS confirms the molecular weight, HRMS is selected for its ability to distinguish between compounds with the same nominal mass but different elemental compositions (isobars). For a fluorinated compound, this precision is vital to confirm the presence of a single fluorine atom versus, for example, an oxygen atom and three protons, which can have similar nominal masses.

Experimental Protocol: LC-HRMS (ESI+)

- Instrumentation: Thermo Scientific Q Exactive Orbitrap Mass Spectrometer coupled to a Vanquish UPLC system.
- LC Conditions: Use a rapid UPLC gradient similar to the HPLC method but scaled for a shorter column (e.g., 2.1 x 50 mm).
- Ionization Source: Electrospray Ionization (ESI), Positive Mode.
- Capillary Voltage: 3.5 kV.
- Sheath Gas / Aux Gas: Nitrogen, at 40 and 10 arbitrary units, respectively.
- Mass Range: m/z 50-750.
- Resolution: 70,000 FWHM.
- Data Analysis: Extract the mass for the protonated molecule $[M+H]^+$. Use software to calculate the elemental composition based on the exact mass and compare it to the

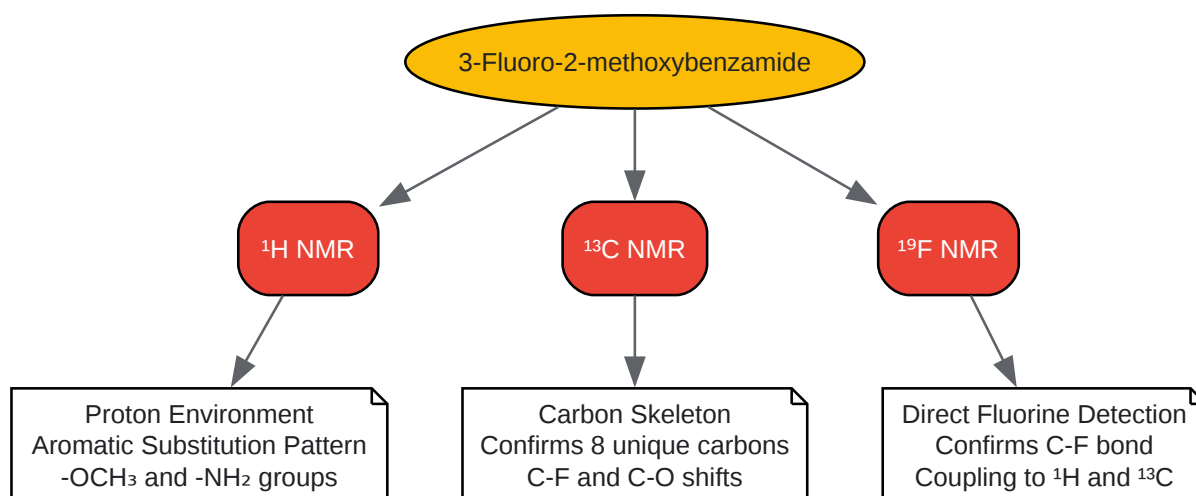
theoretical value for $C_8H_9FNO_2^+$.

NMR Spectroscopy: The Gold Standard for Structure Elucidation

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure determination. It probes the chemical environment of magnetically active nuclei such as 1H , ^{13}C , and ^{19}F .[\[10\]](#)

Causality: NMR is non-negotiable for structural confirmation.

- 1H NMR: Determines the number and connectivity of protons. Chemical shifts, integration, and coupling constants reveal the substitution pattern on the aromatic ring.
- ^{13}C NMR: Shows all unique carbon environments.
- ^{19}F NMR: Directly confirms the presence and chemical environment of the fluorine atom, providing unambiguous evidence of its incorporation.[\[11\]](#) This is a critical experiment for any organofluorine compound.[\[12\]](#)



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Caption: Logic diagram showing complementary NMR data for structure confirmation.

Experimental Protocol: Multinuclear NMR

- Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

- Sample Preparation: Dissolve ~15-20 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen to ensure the amide protons (-NH₂) are observable as they exchange more slowly than in solvents like CDCl₃ or D₂O.
- ¹H Experiment: Standard 1D proton experiment, 16 scans.
- ¹³C Experiment: Proton-decoupled 1D carbon experiment (e.g., PENDANT or APT), 1024 scans.
- ¹⁹F Experiment: Proton-decoupled 1D fluorine experiment, 64 scans.

FTIR Spectroscopy and Thermal Analysis: Functional Groups & Solid-State Properties

FTIR Spectroscopy Principle: Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. It is an excellent, rapid technique for confirming the presence of key functional groups.[\[13\]](#)

Causality: FTIR provides orthogonal confirmation of the molecular structure identified by NMR. We expect to see characteristic stretches for the amide (N-H, C=O) and ether (C-O) functionalities, confirming the core benzamide structure.[\[14\]](#)[\[15\]](#)

Thermal Analysis (DSC/TGA) Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, identifying thermal events like melting or crystallization. Thermogravimetric Analysis (TGA) measures changes in mass with temperature, indicating decomposition or loss of volatiles.[\[16\]](#)

Causality: These techniques are essential for characterizing the solid-state properties of the material, which are critical for formulation and stability. DSC will provide a sharp melting point for a pure crystalline substance, while TGA will establish its thermal stability and decomposition temperature.[\[17\]](#)

Experimental Protocols

- FTIR:
 - Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory.

- Method: Place a small amount of the solid sample directly on the ATR crystal.
- Parameters: Scan from 4000 to 400 cm^{-1} , 8 scans, 4 cm^{-1} resolution.
- DSC/TGA:
 - Instrumentation: TA Instruments SDT Q600 (Simultaneous DSC-TGA).
 - Method: Accurately weigh 3-5 mg of the sample into an aluminum pan.
 - Parameters: Heat from 30 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

Data Synthesis: A Comparative Guide

The power of the orthogonal approach is realized when data from all techniques are synthesized into a single, cohesive picture.

Technique	Parameter Measured	Expected/Typical Result for 3-Fluoro-2-methoxybenzamide	Insight Provided
RP-HPLC	Purity	> 99.5% (by area %)	Quantitative purity, impurity profile
HRMS (ESI+)	Exact Mass of [M+H] ⁺	Measured: 170.0612 Da; Theoretical: 170.0617 Da (for C ₈ H ₉ FNO ₂ ⁺)	Unambiguous molecular formula confirmation
¹ H NMR	Chemical Shifts (δ, ppm)	Aromatic: ~7.0-7.8 (3H, m); Amide: ~7.5 & 8.0 (2H, br s); Methoxy: ~3.9 (3H, s)	Structural connectivity, isomer identity
¹³ C NMR	Chemical Shifts (δ, ppm)	Carbonyl: ~165; C-F: ~155 (d, ¹ JCF ≈ 245 Hz); C-O: ~150; Aromatic: 115-135	Carbon skeleton confirmation
¹⁹ F NMR	Chemical Shift (δ, ppm)	~ -120 to -140 (relative to CFCl ₃)	Direct evidence of fluorine incorporation
FTIR	Wavenumbers (cm ⁻¹)	~3400 & 3200 (N-H stretch); ~1660 (C=O stretch); ~1250 (C-O stretch)	Functional group confirmation
DSC	Melting Point (Onset)	Sharp endotherm, e.g., 145-150 °C	Crystalline identity, purity indicator
TGA	Decomposition Temp.	Onset of mass loss > 200 °C	Thermal stability profile

Conclusion

The characterization of a pharmaceutical intermediate like **3-Fluoro-2-methoxybenzamide** demands a level of scientific rigor that no single analytical method can provide. By strategically implementing an orthogonal workflow that combines high-resolution chromatography (HPLC), definitive mass confirmation (HRMS), unambiguous structure elucidation (multinuclear NMR), functional group identification (FTIR), and solid-state analysis (DSC/TGA), we construct a multi-dimensional and self-validating profile of the molecule. This approach not only satisfies stringent regulatory expectations for data integrity and completeness but also provides the deep molecular understanding necessary to ensure quality, safety, and consistency in the drug development lifecycle.

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